molecular formula C17H22F6N4O6 B13246415 morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid

morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid

Cat. No.: B13246415
M. Wt: 492.4 g/mol
InChI Key: UFOJYLNPZZALAR-UHFFFAOYSA-N
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Description

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a piperidine ring, and a pyrazole ring, making it a multifaceted molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperidine and morpholine rings. The final step involves the addition of the trifluoroacetic acid moiety. Common reagents used in these reactions include hydrazine hydrate, ethyl acetoacetate, and various catalysts to facilitate the formation of the desired rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(morpholin-4-yl)-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one; trifluoroacetic acid
  • 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile

Uniqueness

Morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid stands out due to its combination of three distinct rings (morpholine, piperidine, and pyrazole) and the presence of the trifluoroacetic acid moiety. This unique structure imparts specific chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H22F6N4O6

Molecular Weight

492.4 g/mol

IUPAC Name

morpholin-4-yl-(5-piperidin-3-yl-1H-pyrazol-4-yl)methanone;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C13H20N4O2.2C2HF3O2/c18-13(17-4-6-19-7-5-17)11-9-15-16-12(11)10-2-1-3-14-8-10;2*3-2(4,5)1(6)7/h9-10,14H,1-8H2,(H,15,16);2*(H,6,7)

InChI Key

UFOJYLNPZZALAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(C=NN2)C(=O)N3CCOCC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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